3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
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Overview
Description
3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid, featuring an amino group and a 2,4,6-trimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,6-trimethylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural amino acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The aromatic ring can participate in π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group on the aromatic ring, leading to different chemical properties and applications.
3-Amino-3-phenylpropanoic acid: Lacks the methyl groups on the aromatic ring, resulting in different reactivity and biological activity.
Uniqueness
3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is unique due to the presence of three methyl groups on the aromatic ring, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Properties
IUPAC Name |
3-amino-3-(2,4,6-trimethylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-4-8(2)12(9(3)5-7)10(13)6-11(14)15/h4-5,10H,6,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZYUBDMSGOFNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CC(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640768 |
Source
|
Record name | 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-03-1 |
Source
|
Record name | β-Amino-2,4,6-trimethylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=682804-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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